

eCF506: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **eCF506**, a potent and selective SRC family kinase inhibitor, in various organic solvents. This document also includes a comprehensive, standardized protocol for determining the solubility of **eCF506** and similar small molecules, along with a diagram of its key signaling pathway.

Solubility of eCF506

eCF506 exhibits good solubility in several common organic solvents, facilitating its use in a wide range of in vitro and in vivo experimental settings. The solubility data from various sources are summarized in the table below. It is important to note that for some solvents, the use of ultrasonication may be required to achieve the maximum solubility.



Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	62.5	122.40	Ultrasonic may be needed.
DMSO	30	58.75	Use fresh, anhydrous DMSO.
Ethanol	93	182.12	
Ethanol	15	29.38	
DMF	15	29.38	
Water	< 0.1	Insoluble	Ultrasonic does not improve solubility.
10% DMSO >> 90% Corn Oil	≥ 2.08	4.07	For in vivo applications.

Table 1: Solubility of **eCF506** in various solvents. Data compiled from multiple sources. Molar equivalent calculated based on a molecular weight of 510.63 g/mol .

Experimental Protocols Protocol for Determining the Solubility of eCF506 (Shake-Flask Method)

This protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- eCF506 (solid powder)
- Selected organic solvent (e.g., DMSO, Ethanol)
- Glass vials with screw caps



- · Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (0.22 μm, PTFE or other chemically resistant membrane)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid eCF506 to a glass vial. The excess solid should be visually apparent.
 - Add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
 - Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - After the incubation period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
 - Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.
 - \circ Filter the supernatant through a 0.22 μm syringe filter into a clean vial. This will remove any remaining solid particles.
- Quantification by HPLC:

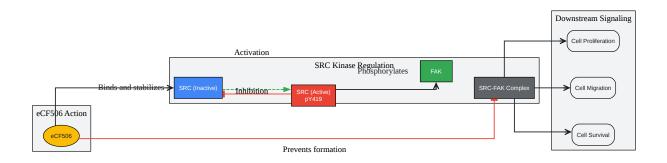


- Prepare a series of standard solutions of eCF506 in the selected solvent with known concentrations.
- Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).
- Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Inject the diluted sample into the HPLC system and record the peak area.
- Calculate the concentration of eCF506 in the diluted sample using the calibration curve.
- Multiply the calculated concentration by the dilution factor to determine the solubility of eCF506 in the solvent.
- Data Reporting:
 - Report the solubility in mg/mL and mM, specifying the solvent and the temperature at which the measurement was performed.

Visualizations Signaling Pathway of eCF506

eCF506 is a potent inhibitor of SRC family kinases. Its mechanism of action involves locking the SRC kinase in its native, inactive conformation. This prevents the autophosphorylation of SRC at tyrosine 419 (pY419) and inhibits the downstream signaling cascade. A key consequence of this is the disruption of the SRC-FAK (Focal Adhesion Kinase) complex, which is crucial for cell migration, proliferation, and survival.[1]





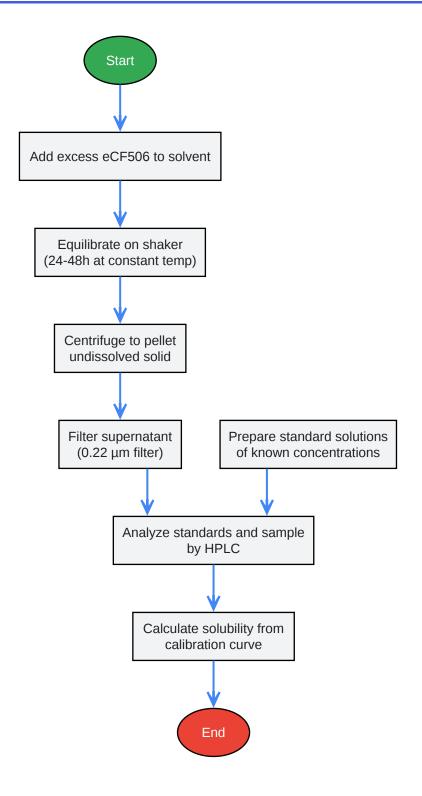
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Caption: eCF506 locks SRC in an inactive state, inhibiting downstream signaling.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a small molecule.





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Caption: Workflow for determining solubility via the shake-flask method.



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References

- 1. aacrjournals.org [aacrjournals.org]
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